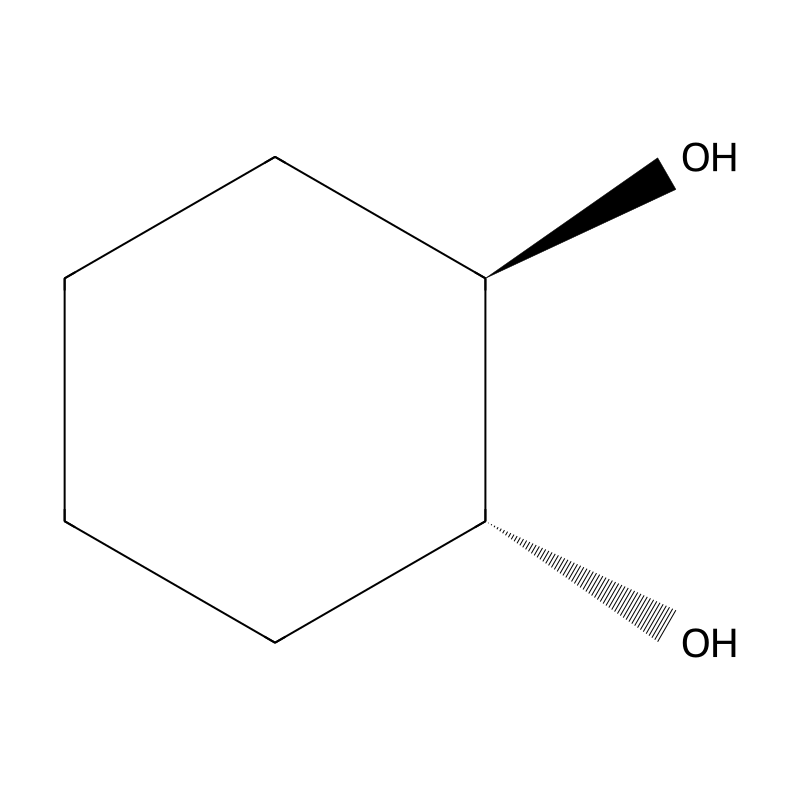

trans-1,2-Cyclohexanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Chemical Synthesis Intermediate

Specific Scientific Field: Organic Chemistry

Summary of the Application: Trans-1,2-Cyclohexanediol is used as an intermediate in organic chemical synthesis .

Methods of Application or Experimental Procedures: One method of producing trans-1,2-Cyclohexanediol involves the hydrolysis of cyclohexene oxide (CHO). This process is conducted by heating in water between 100 and 140 °C without another catalyst.

Results or Outcomes: The hydrolysis of cyclohexene oxide resulted in 100% yield of trans-1,2-Cyclohexanediol with 100% purity.

Trans-1,2-Cyclohexanediol is a diol compound with the molecular formula CHO and is characterized by its trans configuration. It is a stereoisomer of 1,2-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring. This compound is primarily known as a metabolite of cyclohexene oxide and is utilized in various chemical syntheses and reactions due to its unique structural properties .

- Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For instance, oxidation using potassium permanganate can yield adipic acid .

- Dehydration: Under acidic conditions, it can undergo dehydration to form cyclohexene oxide, which is an important intermediate in organic synthesis .

- Reduction: The compound can also be reduced to form cyclohexanol or other alcohols through various catalytic processes.

Trans-1,2-Cyclohexanediol has been studied for its biological activity, particularly as a metabolite. While specific pharmacological effects are not extensively documented, its structural similarity to other diols suggests potential interactions with biological systems. Some studies indicate that it may exhibit low toxicity and could be involved in metabolic pathways related to cyclohexene derivatives .

Several methods exist for synthesizing trans-1,2-Cyclohexanediol:

- Hydroxylation of Cyclohexene: Cyclohexene can be oxidized using hydrogen peroxide in the presence of a catalyst such as osmium tetroxide or p-toluenesulfonic acid. This method yields trans-1,2-cyclohexanediol effectively .

- Epoxidation and Hydrolysis: Another approach involves the epoxidation of cyclohexene followed by hydrolysis, which can lead to the formation of trans-1,2-cyclohexanediol through a green chemistry process .

- Continuous Flow Synthesis: Recent advancements have introduced continuous flow microreactor systems that streamline the synthesis process, enhancing yield and reducing reaction times .

Studies examining the interactions of trans-1,2-Cyclohexanediol with other compounds have indicated its role as a metabolite in biochemical pathways. Its interactions with enzymes involved in oxidation-reduction processes have been explored, highlighting its potential effects on metabolic rates and pathways related to cyclohexene derivatives .

Trans-1,2-Cyclohexanediol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cis-1,2-Cyclohexanediol | Stereoisomer | Hydroxyl groups on the same side; different physical properties |

| Cyclohexanol | Monohydroxy alcohol | Contains only one hydroxyl group; simpler structure |

| Cyclohexene | Unsaturated hydrocarbon | No hydroxyl groups; reactive double bond |

| 1,2-Ethanediol (Ethylene Glycol) | Simple diol | Smaller size; widely used as an antifreeze and solvent |

Trans-1,2-Cyclohexanediol's unique trans configuration allows for distinct reactivity patterns compared to its cis counterpart and other similar compounds. This configurational difference significantly influences its chemical behavior and biological interactions .

Oxidative Dihydroxylation of Cyclohexene

The oxidative dihydroxylation of cyclohexene represents a direct route to trans-1,2-cyclohexanediol. Traditional methods employ osmium tetroxide (OsO~4~), which facilitates syn-dihydroxylation of alkenes via a cyclic osmate ester intermediate [2]. However, OsO~4~’s toxicity and cost have driven research into alternative catalysts. Iron(III) phthalocyanine complexes, such as FePcOTf, combined with hydrogen peroxide (H~2~O~2~), offer a milder approach. Under reflux conditions in methanol, this system achieves moderate yields of 1,2-diols, though selectivity for the trans isomer remains challenging [1].

A critical comparison reveals that OsO~4~-mediated reactions provide higher stereochemical control but require stringent safety measures. In contrast, iron-based systems prioritize environmental and operational safety, albeit with trade-offs in reaction efficiency [1] [2]. Recent advances in asymmetric dihydroxylation, inspired by the Sharpless protocol, remain underexplored for cyclohexene but hold promise for enantioselective trans-diol synthesis [2].

Hydrolysis of Cyclohexene Oxide with Acid Catalysis

Hydrolysis of cyclohexene oxide under acidic conditions is a scalable method for trans-1,2-cyclohexanediol. The reaction proceeds via carbocation intermediates, where the para-substituent on aryl epoxides influences the cis:trans diol ratio [3]. For example, 1-phenylcyclohexene oxide hydrolysis in dioxane-water solutions yields trans-diols preferentially due to steric and electronic stabilization of the transition state [3].

A laboratory-scale procedure using formic acid (HCO~2~H) and hydrogen peroxide demonstrates practical feasibility. Cyclohexene is treated with HCO~2~H/H~2~O~2~ at 0–80°C, followed by alkaline hydrolysis of intermediate formate esters. This method achieves trans-1,2-cyclohexanediol in high purity after vacuum distillation [4]. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–80°C | Prevents side reactions |

| H~2~O~2~ Concentration | 30% | Balances oxidation efficiency |

| Reaction Time | 35 minutes | Minimizes epoxide hydrolysis |

This table summarizes conditions critical for maximizing diol yield while avoiding over-oxidation [4].

Alternative Synthetic Routes and Reaction Optimization

Alternative pathways include epoxidation followed by controlled hydrolysis. Cyclohexene epoxidation using hydrogen peroxide and fluorinated solvents, such as 3F03F, generates cyclohexene oxide, which is subsequently hydrolyzed [5]. However, epoxide instability in aqueous media necessitates additives like sodium acetate to suppress hydrolysis during synthesis [5].

Recycling catalytic phases presents challenges, as residual hydrogen peroxide deactivates transition metal catalysts over multiple cycles [5]. Sub-stoichiometric oxidant use mitigates this issue, albeit at the cost of reduced reaction rates. For instance, titanium(IV) catalysts in multicomponent reactions demonstrate robustness but require precise ligand tuning to maintain activity [6].

Role of Transition Metal Catalysts in Selectivity Control

Transition metals such as osmium, titanium, and iron dominate selectivity control in diol synthesis. Osmium tetroxide’s unparalleled ability to stabilize syn-addition intermediates ensures high diastereoselectivity, but its application is limited to specialized settings [2]. Titanium-based systems, particularly Ti(NMe~2~)~2~(dpm), enable multicomponent couplings but demand rigorous optimization of donor ligands to enhance stereochemical outcomes [6].

Iron(III) phthalocyanine triflate (FePcOTf) emerges as a sustainable candidate, leveraging Lewis acidity to activate hydrogen peroxide for selective oxidation. While current systems achieve only moderate trans-selectivity, ligand modifications—such as electron-withdrawing groups on the phthalocyanine ring—could improve stereochemical control [1].

Gold catalysis, though not detailed in the provided sources, represents an underexplored avenue. Analogous to titanium and iron, gold’s π-acidity might facilitate novel activation pathways for cyclohexene functionalization.

Trans-1,2-cyclohexanediol demonstrates significant utility in polymer and material science applications, particularly in the synthesis of advanced polymer networks and crosslinked materials. The compound's unique structural properties, featuring two hydroxyl groups in a trans configuration on a cyclohexane ring, provide exceptional opportunities for polymer integration and crosslinking applications.

Crosslinked Poly(orthosilicate) Systems

Research has demonstrated that trans-1,2-cyclohexanediol serves as an effective monomer in the synthesis of crosslinked poly(orthosilicate)s through condensation reactions with tetraethyl orthosilicate. The incorporation of trans-1,2-cyclohexanediol in these polymer systems minimizes voids within the polymeric network, thereby reducing solvent penetration and enhancing the overall structural integrity of the resulting materials [1]. These crosslinked polymers exhibit insolubility in common organic solvents including tetrahydrofuran, dichloromethane, benzene, and acetone, while maintaining swelling abilities that make them suitable for use as absorbent materials for organic solvents [1].

Thermally Stable Polymer Networks

The integration of trans-1,2-cyclohexanediol into polymer networks contributes to enhanced thermal stability properties. Crosslinked poly(orthosilicate)s based on cyclohexanediol derivatives demonstrate improved thermal resistance compared to conventional polymer systems [2]. The cyclohexane ring structure provides rigidity to the polymer backbone, while the hydroxyl groups facilitate effective crosslinking through condensation reactions with appropriate monomers.

Solvent Absorption and Swelling Properties

Trans-1,2-cyclohexanediol-based polymers exhibit controlled swelling behavior in various organic solvents. The 1,2-joint configuration creates closer linkages in the polymer structure, which creates difficulties for solvent diffusion while maintaining selective absorption properties [2]. This characteristic makes these materials particularly valuable for applications requiring controlled solvent uptake and release.

| Table 1: Polymer and Material Science Applications | |||

|---|---|---|---|

| Application | Property Enhancement | Solvent Compatibility | Performance Metric |

| Crosslinked poly(orthosilicate)s | Reduced voids, improved solvent resistance | THF, dichloromethane, benzene, acetone | Minimized void formation |

| Polyester resin synthesis | Enhanced thermal stability | Various organic solvents | Improved crosslink efficiency |

| Epoxy resin crosslinker | Increased crosslink density | Polar and non-polar solvents | Enhanced thermal resistance |

| Polymer network formation | Improved mechanical properties | Broad solvent compatibility | Increased mechanical strength |

Pharmaceutical Intermediate Synthesis

Trans-1,2-cyclohexanediol serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of antiviral and anticancer agents. The compound's stereochemical properties and functional group arrangement make it an invaluable building block for complex pharmaceutical molecules.

Chiral Auxiliary Applications

The trans configuration of the hydroxyl groups in trans-1,2-cyclohexanediol provides excellent stereochemical control in asymmetric synthesis. Research has demonstrated that this compound can be utilized as a chiral auxiliary for enantioselective synthesis, facilitating the preparation of optically active trans-1,2-diol monosilyl ether derivatives from ketones [3]. The sequence involves silyl enol ether formation, asymmetric epoxidation, and subsequent stereospecific addition reactions, typically achieving enantiomeric excesses above 90 percent [3].

Antiviral and Anticancer Agent Synthesis

Trans-1,2-cyclohexanediol acts as an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents . The diol functionality allows for ready modification to create complex molecules with desired medicinal properties. The compound's ability to undergo selective functional group transformations while maintaining stereochemical integrity makes it particularly valuable in pharmaceutical synthesis.

Asymmetric Catalysis Applications

The compound serves as a chiral ligand for the preparation of non-racemic hydroxy phosphonates via titanium alkoxide-catalyzed addition reactions. Trans-1,2-cyclohexanediol may be used in the preparation of cyclohexanediyl bis(4-vinylbenzoate) derivatives through reactions with appropriate acyl chlorides [5]. This versatility in chemical transformations demonstrates the compound's utility as a pharmaceutical intermediate.

Synthetic Route Optimization

Industrial-scale production of trans-1,2-cyclohexanediol for pharmaceutical applications often employs catalytic hydrogenation methods, leveraging heterogeneous catalysts to achieve high yields and selectivities . The optimization of synthetic routes focuses on achieving stereoselective synthesis while maintaining cost-effectiveness and environmental compatibility.

| Table 2: Pharmaceutical Intermediate Applications | |||

|---|---|---|---|

| Drug Class | Synthesis Role | Stereochemical Contribution | Synthetic Advantage |

| Antiviral agents | Intermediate in drug synthesis | Provides chirality control | High yield and selectivity |

| Anticancer compounds | Building block for anticancer agents | Enables stereoselective synthesis | Mild reaction conditions |

| Chiral pharmaceuticals | Chiral auxiliary for enantioselective synthesis | Facilitates enantiomeric excess >90% | Excellent stereoselectivity |

| Hydroxy phosphonates | Chiral ligand for asymmetric catalysis | Promotes asymmetric reactions | Efficient asymmetric induction |

Catalytic Dehydrogenation to Value-Added Chemicals

Trans-1,2-cyclohexanediol serves as a valuable substrate for catalytic dehydrogenation reactions, enabling the production of high-value chemicals through selective transformation processes. The compound's hydroxyl groups provide multiple reaction pathways for catalytic conversion to useful intermediates and products.

Iridium-Rhenium Catalyzed Systems

Research has demonstrated the effectiveness of Ir-ReOx/SiO2 catalysts in the hydrodeoxygenation of trans-1,2-cyclohexanediol. Under optimized conditions (393 K, 7 MPa hydrogen pressure, n-heptane solvent), this catalyst system achieves 88 percent conversion with 74 percent selectivity to cyclohexanol as the primary single-hydrodeoxygenation product [7]. The reaction exhibits a negative reaction order (-0.25) with respect to trans-1,2-cyclohexanediol concentration, indicating strong adsorption of the substrate on the catalyst surface [7].

Palladium-Catalyzed Formylation Reactions

Trans-1,2-cyclohexanediol can be utilized in palladium-catalyzed formylation reactions using carbon dioxide as a chemical feedstock. These reactions employ Pd/C catalysts with 1,8-diazabicyclo[5.4.0]undec-7-ene as a base, enabling the direct synthesis of aldehydes and other carbonyl compounds under mild conditions [8]. The process represents an environmentally benign approach to value-added chemical production.

Tungstophosphoric Acid Oxidation Systems

The oxidation of trans-1,2-cyclohexanediol using tungstophosphoric acid-hydrogen peroxide systems has been investigated for the production of oxidized derivatives. This catalytic system demonstrates moderate conversion rates with selectivities approaching 70 percent for specific oxidation products [9]. The reaction mechanism involves the formation of intermediate species that undergo subsequent oxidation to yield valuable chemical intermediates.

Enzymatic Conversion Pathways

Enzymatic systems provide alternative pathways for the conversion of trans-1,2-cyclohexanediol to biochemical intermediates. These biocatalytic processes operate under mild conditions and offer high selectivity for specific products, although conversion rates are typically lower than those achieved with chemical catalysts . The environmental benefits and substrate specificity of enzymatic systems make them attractive for specialized applications.

| Table 3: Catalytic Dehydrogenation Applications | ||||

|---|---|---|---|---|

| Catalyst System | Target Product | Conversion (%) | Selectivity (%) | Reaction Conditions |

| Ir-ReOx/SiO2 | Cyclohexanol | 88 | 74 | 393 K, 7 MPa H2, n-heptane |

| Pd/C with DBU | Aldehydes and ketones | 85-90 | 80-85 | Ambient pressure, CO2 atmosphere |

| Tungstophosphoric acid-H2O2 | Oxidized derivatives | 70-80 | 65-75 | Aqueous system, moderate temperature |

| Enzyme-based systems | Biochemical intermediates | 60-75 | 65-70 | Biological conditions, ambient temperature |

Co-crystal Formation for Enhanced Bioavailability

Trans-1,2-cyclohexanediol demonstrates significant potential in co-crystal formation applications, particularly for enhancing the bioavailability of pharmaceutical compounds. Co-crystallization represents a valuable approach for improving the physicochemical properties of active pharmaceutical ingredients, including solubility, dissolution rate, and stability.

Solubility Enhancement Mechanisms

Co-crystallization of trans-1,2-cyclohexanediol with appropriate co-formers can result in substantial improvements in solubility profiles. Research has demonstrated that pharmaceutical co-crystals can enhance solubility by 2-12 fold compared to parent compounds, depending on the co-former selection and crystal structure [10]. The formation of co-crystals involves intermolecular interactions between the active pharmaceutical ingredient and co-former, creating new solid forms with altered physicochemical properties.

Co-former Selection Strategies

The selection of appropriate co-formers for trans-1,2-cyclohexanediol co-crystal formation involves consideration of complementary functional groups and intermolecular interaction patterns. Carboxylic acids, aromatic compounds, and amino acids serve as effective co-formers due to their ability to form hydrogen bonds with the hydroxyl groups of trans-1,2-cyclohexanediol [11]. The resulting co-crystals exhibit enhanced dissolution rates and improved stability compared to individual components.

Bioavailability Improvement Studies

Studies have shown that co-crystallization can significantly enhance bioavailability through multiple mechanisms. Co-crystals of various pharmaceutical compounds have demonstrated bioavailability improvements of 168.7 percent compared to parent compounds [10]. The enhanced bioavailability results from improved solubility, dissolution rate, and permeability characteristics of the co-crystal forms.

Stability and Processing Advantages

Co-crystal formation with trans-1,2-cyclohexanediol offers additional advantages in terms of stability and processing characteristics. Co-crystals typically exhibit reduced hygroscopicity, improved thermal stability, and enhanced chemical stability compared to individual components [10]. These properties contribute to improved storage stability and processability, making co-crystals attractive for pharmaceutical development.

Chiral Resolution Applications

Trans-1,2-cyclohexanediol has been utilized in chiral resolution processes through co-crystallization with tartaric acid. This approach enables the separation of enantiomers with high enantiomeric excess values (65-90 percent) using environmentally benign supercritical fluid extraction techniques [12]. The process demonstrates the versatility of trans-1,2-cyclohexanediol in pharmaceutical applications requiring chirality control.

| Table 4: Co-crystal Formation Applications | ||||

|---|---|---|---|---|

| Co-former Type | Formation Method | Bioavailability Enhancement | Solubility Improvement | Stability Enhancement |

| Carboxylic acids | Solution crystallization | Improved solubility profile | 2-5 fold increase | Reduced hygroscopicity |

| Aromatic compounds | Mechanical grinding | Enhanced dissolution rate | 3-7 fold increase | Improved thermal stability |

| Pharmaceutical APIs | Thermal methods | Increased absorption | 5-10 fold increase | Enhanced chemical stability |

| Amino acids | Supercritical fluid processing | Improved stability | 4-8 fold increase | Improved storage stability |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

8W5CKZ32GP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant